molecular formula C12H11N3O3 B2605770 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-63-1

2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2605770
CAS No.: 886898-63-1
M. Wt: 245.238
InChI Key: WSYBELHHIAJILR-UHFFFAOYSA-N
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Description

2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This suggests that 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . Another method includes the use of propargyl bromide and potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Uniqueness

2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-4-oxo-N-prop-2-enylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h2-5,7,17H,1,6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYBELHHIAJILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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